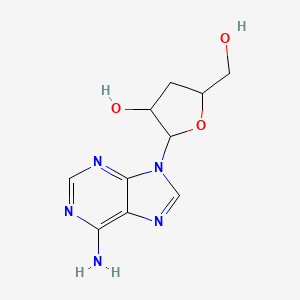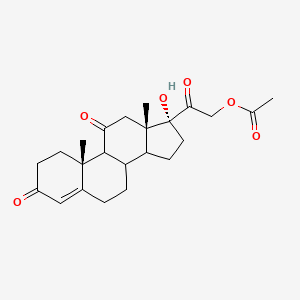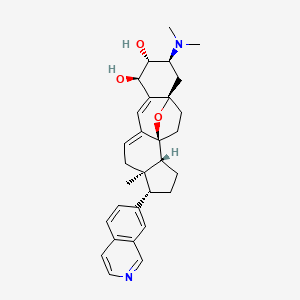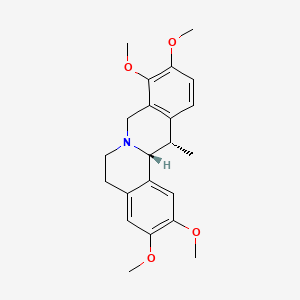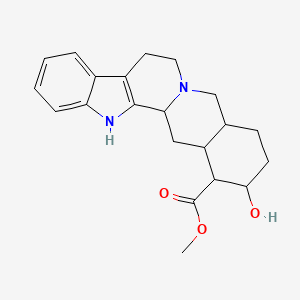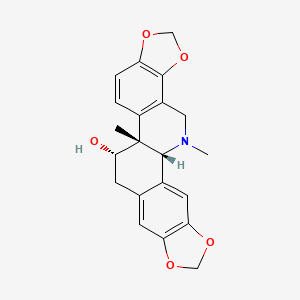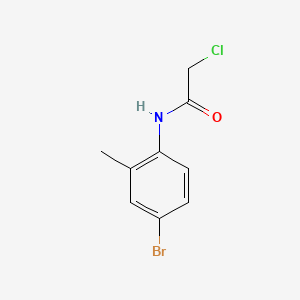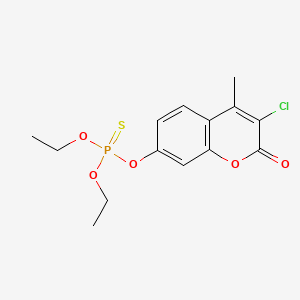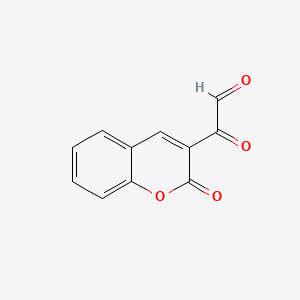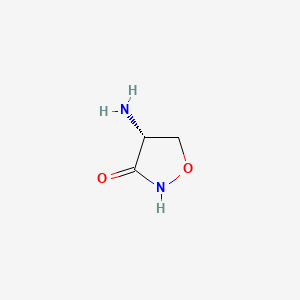
Cycloserine
Overview
Description
Cycloserine is a broad-spectrum antibiotic produced by a strain of Streptomyces orchidaceus and has also been synthesized . It is a white to off-white powder that is soluble in water and stable in alkaline solution . It is used to treat tuberculosis (TB) and is usually given after other medications did not work or have stopped working .
Synthesis Analysis
An efficient and facile synthesis of D-cycloserine has been developed from D-serine with 61% overall yield employing protection-deprotection strategy . Different parameters affecting the impurities content and yield of D-cycloserine have been studied .
Molecular Structure Analysis
Cycloserine is best described by a two-compartment disposition model . Its molecular formula is C3H6N2O2 and its molecular weight is 102.09 g/mol .
Chemical Reactions Analysis
A new approach is evaluated for the analysis of cycloserine, a strongly hydrophilic drug . The method utilized is aqueous normal phase chromatography with a silica hydride-based stationary phase and mass spectrometry for detection .
Physical And Chemical Properties Analysis
Cycloserine is a white to off-white powder that is soluble in water and stable in alkaline solution . It is rapidly destroyed at a neutral or acid pH .
Scientific Research Applications
Treatment for Tuberculosis (TB)
Cycloserine is a broad-spectrum antibiotic that is currently FDA-approved to treat tuberculosis (TB) disease . Tuberculosis remains one of the world’s deadliest communicable diseases and ranks as the second leading cause of death from an infectious disease worldwide, after the human immunodeficiency virus (HIV) .
Treatment for Urinary Tract Infection (UTI)
Cycloserine has also been approved for the treatment of urinary tract infections (UTIs). Despite numerous reports showing good clinical efficacy, Cycloserine fell out of favor as a UTI treatment because of its propensity to cause side effects .
Treatment for Drug-Resistant Urinary Pathogens
A study showed that NRX-101, a fixed-dose combination of Cycloserine and lurasidone, has antibacterial activity against reference and drug-resistant urinary pathogens . This supports the clinical development of NRX-101 as a treatment for complicated urinary tract infections .
Treatment for Multidrug-Resistant Tuberculosis (MDR-TB)
The alarming spread of multidrug-resistant tuberculosis (MDR-TB) created epidemics in some regions of Asia and Eastern Europe. Cycloserine is one of the few approved or investigational effective anti-MDR-TB drugs available .
Treatment for Psychological Disorders
Cycloserine has been recently examined as an alternative therapy in psychological treatment procedures for patients suffering from phobias, depression, anxiety, and schizophrenia .
Synthesis Research
An efficient and facile synthesis of Cycloserine has been developed from D-serine with a 61% overall yield employing a protection-deprotection strategy . This research provides a new method for the synthesis and isolation of Cycloserine .
Mechanism of Action
Target of Action
Cycloserine, a broad-spectrum antibiotic, primarily targets two crucial enzymes involved in bacterial cell wall synthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) . These enzymes play a critical role in the formation of peptidoglycans, which are essential components of the bacterial cell wall .
Mode of Action
Cycloserine is an analog of the amino acid D-alanine . It interferes with an early step in bacterial cell wall synthesis in the cytoplasm by competitively inhibiting the enzymes Alr and Ddl . Alr is responsible for the conversion of L-alanine to D-alanine, while Ddl incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation .
Biochemical Pathways
The inhibition of Alr and Ddl disrupts the cytosolic stages of peptidoglycan synthesis, a key biochemical pathway in bacteria . This disruption affects the formation of the bacterial cell wall, leading to downstream effects such as weakening of the bacterial cell wall .
Pharmacokinetics
Cycloserine exhibits a bioavailability of approximately 70% to 90% . It is metabolized in the liver and has an elimination half-life of about 10 hours in individuals with normal kidney function . The drug is primarily excreted by the kidneys .
Result of Action
The action of cycloserine results in the inhibition of cell-wall synthesis in susceptible strains of gram-positive and gram-negative bacteria . By blocking the formation of peptidoglycans, the walls of the bacteria become weak, which can lead to the death of the bacteria .
Action Environment
The efficacy and stability of cycloserine can be influenced by various environmental factors. For instance, the drug’s bactericidal or bacteriostatic activity may depend on its concentration at the site of infection and the susceptibility of the organism . Additionally, factors such as the patient’s kidney function can impact the drug’s elimination rate . It’s also worth noting that co-administration of pyridoxine can reduce some of the central nervous system side effects caused by cycloserine .
Safety and Hazards
Future Directions
D-cycloserine is garnering attention as the primary NMDAR co-agonist in limbic brain regions implicated in neuropsychiatric disorders . It is hoped that future research will continue to focus on elucidating the specific circumstances in which clinical applications (novel and traditional) may (or may not) be successful .
properties
IUPAC Name |
(4R)-4-amino-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022870 | |
| Record name | Cycloserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, SOL IN WATER; SLIGHTLY SOL IN METHANOL, PROPYLENE GLYCOL, 8.77e+02 g/L | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cycloserine is an analog of the amino acid D-alanine. It interferes with an early step in bacterial cell wall synthesis in the cytoplasm by competitive inhibition of two enzymes, L-alanine racemase, which forms D-alanine from L-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation and bacterial cell wall synthesis., EXCRETION OF B-ALANINE & D-BETA-AMINOISOBUTYRIC ACID WAS INCR IN PT WITH TUBERCULOSIS RECEIVING CLINICAL DOSES OF D-CYCLOSERINE., Cycloserine is inhibitory for Mycobacterium tuberculosis in concentrations of 5 to 20 ug/ml in vitro. There is no cross-resistance between cycloserine and other tuberculostatic agents. While the antibiotic is effective in experimental infections caused by other microorganisms, studies in vitro reveal no suppression of growth in cultures made in conventional media, which contain D-alanine; this amino acid blocks the antibacterial activity of cycloserine. ... Cycloserine inhibits reactions in which D-alanine is involved in bacterial cell-wall synthesis. The use of media free of D-alanine reveals that the antibiotic inhibits the growth in vitro of enterococci, E. coli, Staph. aureus, Nocardia species, and Chlamydia. | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cycloserine | |
Color/Form |
CRYSTALS, WHITE TO PALE YELLOW, CRYSTALLINE POWDER | |
CAS RN |
68-41-7 | |
| Record name | (+)-Cycloserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloserine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 68-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95IK5KI84Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-156 °C (decomposes), 147 °C | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of D-Cycloserine?
A1: D-Cycloserine acts as a partial agonist at the glycine recognition site of the glutamatergic N-methyl-D-aspartate (NMDA) receptor. [] This interaction enhances extinction learning, a key process in exposure therapy for anxiety disorders. []
Q2: Does D-Cycloserine impact neuronal excitability?
A2: Yes, D-Cycloserine has been shown to enhance both intrinsic excitability of CA1 hippocampal neurons and expression of activity-regulated cytoskeletal (Arc) protein, likely via modulation of Ca2+-dependent K+ conductances. [] This increased excitability is observed as a decrease in the duration and area of post-burst afterhyperpolarizations (AHPs). []
Q3: How does L-Cycloserine differ in its mechanism of action compared to D-Cycloserine?
A3: While D-Cycloserine acts on NMDA receptors, L-Cycloserine primarily inhibits serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid biosynthesis. [] This inhibition makes L-Cycloserine a potential substrate reduction therapy agent for diseases like Krabbe disease. []
Q4: What is the molecular formula and weight of Cycloserine?
A4: Cycloserine (C4H6N2O2) has a molecular weight of 102.1 g/mol.
Q5: What are the structural features of Cycloserine that contribute to its activity?
A5: Cycloserine, a cyclic analog of D-alanine, exhibits its inhibitory action due to its structural similarity to D-alanine, allowing it to compete for binding sites on enzymes like alanine racemase. [] The specific conformation of D-Cycloserine, as opposed to L-Cycloserine, is crucial for its interaction with alanine racemase. []
Q6: How does the stability of Cycloserine change in different environments?
A6: Cycloserine displays sensitivity to various factors affecting its stability. Research shows that composite particles composed of Cycloserine and calcium hydroxide exhibit improved stability under accelerated stress conditions (60°C/75% RH for 24 hours) compared to Cycloserine alone. [] This finding highlights the potential of excipients like calcium hydroxide to enhance Cycloserine's stability in pharmaceutical formulations.
Q7: What strategies can be employed to improve the stability of Cycloserine formulations?
A7: One strategy involves the use of inorganic compounds like calcium hydroxide to create composite particles with Cycloserine. [] This approach, as demonstrated in a study, significantly enhanced the drug's stability under accelerated stress conditions. [] The compatibility between Cycloserine and calcium hydroxide was confirmed using differential scanning calorimetry. []
Q8: What is the pharmacokinetic profile of Cycloserine?
A8: Cycloserine is rapidly absorbed after oral administration, achieving peak plasma concentrations within 4 hours. [, ] It is widely distributed throughout the body, including the cerebrospinal fluid, and is primarily excreted unchanged in the urine. [, ] Notably, Cycloserine exhibits significant interindividual pharmacokinetic variability, influenced by factors such as food intake and drug interactions. []
Q9: What are the potential benefits of therapeutic drug monitoring for Cycloserine?
A9: Due to its narrow therapeutic index and interindividual pharmacokinetic variability, therapeutic drug monitoring of Cycloserine blood levels is crucial to ensure efficacy and minimize the risk of toxicity, particularly neurotoxicity. [, ] Maintaining blood levels within the therapeutic range (20-40 μg/mL) has been associated with improved treatment outcomes and reduced toxicity. []
Q10: Are there specific drug-metabolizing enzymes involved in Cycloserine metabolism?
A10: There is limited information available on the specific drug-metabolizing enzymes involved in Cycloserine metabolism. Further research is needed to determine if Cycloserine induces or inhibits drug-metabolizing enzymes and if this contributes to drug interactions or variability in patient response.
Q11: What animal models have been used to study Cycloserine?
A11: Researchers have employed various animal models to investigate the effects of Cycloserine. Studies in rats have explored its potential in treating Parkinson's disease, where long-term treatment with low-dose Cycloserine showed promise in reducing motor disturbances. [] Additionally, twitcher mice, a model for Krabbe disease, have been used to study the therapeutic potential of L-Cycloserine as a substrate reduction therapy. []
Q12: How effective is D-Cycloserine as an adjunct therapy for anxiety and PTSD?
A12: While initial studies showed promise, larger and more recent studies, including those with patients suffering from social anxiety disorder, post-traumatic stress disorder, and OCD, have shown less promising and sometimes even detrimental results for using D-Cycloserine as an adjunct therapy. [, , , , ]
Q13: How does resistance to Cycloserine develop in bacteria?
A13: Resistance to Cycloserine in bacteria like Mycobacterium tuberculosis can develop through mutations in the alr gene encoding alanine racemase, the primary target of Cycloserine. [, ] These mutations can alter the enzyme's structure, reducing Cycloserine's binding affinity and its ability to inhibit the enzyme's activity. [, ]
Q14: Are there any known instances of cross-resistance between Cycloserine and other antibiotics?
A14: While cross-resistance between Cycloserine and other antibiotics is not commonly reported, a study investigating Salmonella Typhimurium mutants deficient in cytochrome bd oxidase showed increased resistance to various antibiotics, including D-Cycloserine, aminoglycosides, and ampicillin. [] This finding suggests potential links between bacterial respiratory pathways and susceptibility to D-Cycloserine. []
Q15: What are the known toxicological effects of Cycloserine?
A15: Cycloserine is associated with a range of neuropsychiatric side effects, including seizures, depression, psychosis, and suicidal ideation. [, , , , , , , , ] These side effects are dose-dependent and can be severe, sometimes leading to treatment discontinuation. [, , , , ] Patients with a history of psychiatric disorders might be particularly vulnerable to these adverse effects. [, ]
Q16: Are there any specific populations where Cycloserine use requires extra caution due to potential toxicity?
A16: Cycloserine should be used with extreme caution in patients with pre-existing psychiatric conditions, as it can exacerbate symptoms and increase the risk of suicidal thoughts and behaviors. [, , ] Careful monitoring and alternative treatment options should be considered for this patient population.
Q17: Are there strategies being explored to improve the delivery of Cycloserine to specific targets?
A17: One approach to enhance Cycloserine's delivery across biological barriers, such as the skin, involves the synthesis of 4,5-dihydroisoxazol-3-yl fatty acid ester derivatives. [] These derivatives demonstrate improved skin permeation compared to Cycloserine itself, highlighting their potential as topical prodrugs for skin infections. []
Q18: What analytical methods are used to quantify Cycloserine levels?
A18: Various analytical methods are used to quantify Cycloserine, including colorimetric assays, high-performance liquid chromatography (HPLC), and second-derivative UV spectrophotometry. [, ] The choice of method depends on the specific application and required sensitivity. For instance, HPLC methods coupled with fluorometric detection using labeling agents like 9-chloro-10-methyl acridinium triflate offer high sensitivity for quantifying Cycloserine in biological samples, including urine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



